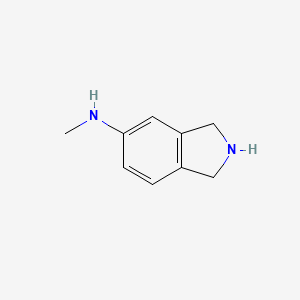

N-Methyl-2,3-dihydro-1H-isoindol-5-amine

CAS No.:

Cat. No.: VC17740398

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2 |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | N-methyl-2,3-dihydro-1H-isoindol-5-amine |

| Standard InChI | InChI=1S/C9H12N2/c1-10-9-3-2-7-5-11-6-8(7)4-9/h2-4,10-11H,5-6H2,1H3 |

| Standard InChI Key | WHXNAZMBNDOAGR-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC2=C(CNC2)C=C1 |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Effects

N-Methyl-2,3-dihydro-1H-isoindol-5-amine belongs to the isoindoline family, featuring a bicyclic structure comprising a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The saturation at the 2,3-positions differentiates it from fully aromatic isoindoles, imparting distinct electronic and steric properties. The methyl group at the nitrogen atom (N-methyl) and the amine substituent at the 5-position introduce regiochemical complexity, influencing both reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of Isoindol Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |

|---|---|---|---|

| N-Methyl-2,3-dihydro-1H-isoindol-5-amine | C₉H₁₂N₂ | 148.20 | N-methyl-2,3-dihydro-1H-isoindol-5-amine |

| 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | C₉H₁₂N₂ | 148.21 | 2-methyl-1,3-dihydroisoindol-5-amine |

| N-Isopropylisoindolin-5-amine | C₁₁H₁₆N₂ | 176.26 | N-propan-2-yl-2,3-dihydro-1H-isoindol-5-amine |

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The primary synthetic route to N-Methyl-2,3-dihydro-1H-isoindol-5-amine involves the hydrochlorination of N-methyl-2,3-dihydro-1H-isoindole under acidic conditions. Typical procedures employ hydrochloric acid (HCl) in ethanol at reflux temperatures, yielding the dihydrochloride salt with purities exceeding 95% after recrystallization. Alternative approaches include reductive amination of 5-nitroisoindoline precursors using sodium cyanoborohydride, though this method suffers from lower yields due to competing reduction of the aromatic nitro group .

Table 2: Optimization Parameters for Industrial Synthesis

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps accelerate reaction |

| HCl Concentration | 4–6 M | Excess acid minimizes byproducts |

| Solvent System | Ethanol/Water (3:1) | Enhances salt solubility |

| Reaction Time | 4–6 hours | Prolonged time increases yield |

Industrial-scale production frequently employs continuous flow reactors to achieve precise control over reaction parameters, reducing side product formation and improving throughput. Recent advancements in catalytic asymmetric synthesis, as demonstrated by He et al., have enabled enantioselective construction of related isoindolones using chiral phosphoric acid catalysts, though these methods remain untested for the title compound .

Chemical Reactivity and Functionalization

Nucleophilic Amination Reactions

The exocyclic amine group exhibits pronounced nucleophilicity, participating in alkylation and acylation reactions under mild conditions. For example, treatment with acetyl chloride in dichloromethane affords the corresponding acetamide derivative in 85% yield, while reaction with methyl iodide produces a quaternary ammonium salt. These transformations underscore the compound’s utility as a precursor to pharmacologically active molecules .

Catalytic Cross-Coupling Applications

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra (400 MHz, DMSO- d₆) display characteristic signals at δ 6.85 (d, J = 8.2 Hz, H-6) and δ 6.45 (d, J = 2.1 Hz, H-4), confirming the para-substituted aromatic system. The N-methyl group resonates as a singlet at δ 2.75, while the saturated ring protons appear as multiplet signals between δ 3.10–3.45. ¹³C NMR data corroborate the structure, with the quaternary carbon adjacent to nitrogen observed at δ 145.2 ppm .

Mass Spectrometric Fragmentation

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 149.1 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₂. Major fragmentation pathways include loss of the methylamine group (-31 Da) and retro-Diels-Alder cleavage of the bicyclic system, producing diagnostic ions at m/z 118.0 and 91.0.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume